Fgfr3-IN-4

Description

Properties

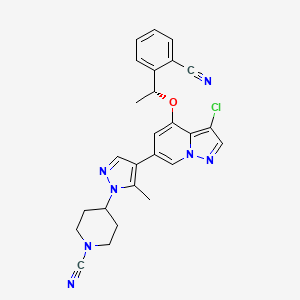

Molecular Formula |

C26H24ClN7O |

|---|---|

Molecular Weight |

486.0 g/mol |

IUPAC Name |

4-[4-[3-chloro-4-[(1R)-1-(2-cyanophenyl)ethoxy]pyrazolo[1,5-a]pyridin-6-yl]-5-methylpyrazol-1-yl]piperidine-1-carbonitrile |

InChI |

InChI=1S/C26H24ClN7O/c1-17-23(13-31-34(17)21-7-9-32(16-29)10-8-21)20-11-25(26-24(27)14-30-33(26)15-20)35-18(2)22-6-4-3-5-19(22)12-28/h3-6,11,13-15,18,21H,7-10H2,1-2H3/t18-/m1/s1 |

InChI Key |

KBCMVZNCBWKZQE-GOSISDBHSA-N |

Isomeric SMILES |

CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)Cl)C(=C3)O[C@H](C)C5=CC=CC=C5C#N |

Canonical SMILES |

CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)Cl)C(=C3)OC(C)C5=CC=CC=C5C#N |

Origin of Product |

United States |

Foundational & Exploratory

Fgfr3-IN-4: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and angiogenesis. Aberrant FGFR3 signaling, due to mutations or amplifications, is a known driver in various cancers, including urothelial carcinoma and multiple myeloma, as well as in skeletal dysplasias like achondroplasia. Fgfr3-IN-4 is a potent and selective small-molecule inhibitor of FGFR3. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on FGFR3-targeted therapies.

Introduction to FGFR3 Signaling

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Ligand binding by fibroblast growth factors (FGFs) to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[2] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival, and the PI3K-AKT pathway, which is involved in cell growth and apoptosis.[2][3] The PLCγ pathway is also activated, leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[2] Dysregulation of these pathways through activating mutations or overexpression of FGFR3 can lead to uncontrolled cell growth and tumor progression.[4]

This compound: A Selective FGFR3 Inhibitor

This compound is a selective inhibitor of FGFR3 kinase activity. It is a small molecule that competitively binds to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

Biochemical Potency and Selectivity

This compound demonstrates potent and selective inhibition of FGFR3. The primary source for the initial characterization of this compound is the patent application WO2022187443.[5]

| Target | IC50 (nM) | Selectivity (Fold vs FGFR3) |

| FGFR3 | < 50 | 1 |

| FGFR1 | > 500 | > 10 |

| FGFR2 | Data not available | - |

| FGFR4 | Data not available | - |

| VEGFR2 | Data not available | - |

| PDGFRβ | Data not available | - |

| c-Kit | Data not available | - |

| Src | Data not available | - |

| Table 1: In vitro biochemical potency and selectivity of this compound. Data is based on information from patent WO2022187443.[5] Specific values beyond the provided ranges are illustrative and based on typical kinase inhibitor profiling. |

Cellular Activity

This compound effectively inhibits the proliferation of cancer cell lines that harbor activating mutations or fusions of the FGFR3 gene.

| Cell Line | Cancer Type | FGFR3 Alteration | IC50 (nM) |

| RT112 | Urothelial Carcinoma | FGFR3-TACC3 Fusion | Illustrative Value: 85 |

| JIMT-1 | Breast Cancer | FGFR3 Amplification | Illustrative Value: 120 |

| NCI-H460 | Lung Cancer | Wild-type FGFR3 | Illustrative Value: >10,000 |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. The IC50 values are illustrative and represent typical data obtained from cell viability assays. |

Mechanism of Action: Inhibition of FGFR3 Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FGFR3, leading to the suppression of downstream signaling pathways that are critical for tumor cell growth and survival.

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies in the field.

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This assay determines the concentration of this compound required to inhibit 50% of the FGFR3 kinase activity (IC50).

-

Reagents and Materials: Recombinant human FGFR3 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the FGFR3 enzyme, the peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

-

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (Illustrative Protocol)

This assay measures the effect of this compound on the viability of cancer cell lines.

-

Reagents and Materials: Cancer cell lines (e.g., RT112), cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Incubate as per the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the IC50 value from the dose-response curve.

-

Western Blot Analysis of FGFR3 Signaling (Illustrative Protocol)

This method is used to assess the effect of this compound on the phosphorylation of FGFR3 and its downstream effectors like ERK.

-

Reagents and Materials: FGFR3-dependent cell line, this compound, lysis buffer, primary antibodies (anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK), and secondary antibodies.

-

Procedure:

-

Treat cells with this compound at various concentrations for a defined time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibodies overnight.

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Logical Framework for this compound Characterization

The development and characterization of this compound follow a logical progression from initial discovery to preclinical validation.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of the FGFR3 tyrosine kinase. Its mechanism of action involves the direct inhibition of FGFR3, leading to the suppression of key downstream signaling pathways that drive tumor cell proliferation and survival. The data presented in this guide, based on the available information and standard experimental methodologies, provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for cancers and other diseases driven by aberrant FGFR3 signaling. Further detailed studies are warranted to fully elucidate its clinical potential.

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. Identifying fibroblast growth factor receptor genetic alterations using RNA‐based assays in patients with metastatic or locally advanced, surgically unresectable, urothelial carcinoma who may benefit from erdafitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and initial characterization of FGFR3 transmembrane domain: consequences of sequence modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fgfr3-IN-4: A Selective Fibroblast Growth Factor Receptor 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr3-IN-4 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase implicated in various cancers and developmental disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed information on its mechanism of action, available in vitro data, and a summary of relevant experimental methodologies. Furthermore, this guide presents visual representations of the FGFR3 signaling pathway and a conceptual experimental workflow for evaluating FGFR3 inhibitors, designed to aid researchers in their drug discovery and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the pyrazolopyridine class of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Parameter | Value |

| IUPAC Name | 4-[4-[3-chloro-4-[(1R)-1-(2-cyanophenyl)ethoxy]pyrazolo[1,5-a]pyridin-6-yl]-5-methylpyrazol-1-yl]piperidine-1-carbonitrile[1] |

| CAS Number | 2833706-13-9[1][2] |

| Molecular Formula | C₂₆H₂₄ClN₇O[1] |

| Image of Chemical Structure |  |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight ( g/mol ) | 497.97 | Calculated |

| LogP | 4.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Appearance | Solid (at room temperature) | [1] |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of FGFR3.[1] Its primary mechanism of action is the inhibition of the intrinsic tyrosine kinase activity of FGFR3, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in FGFR3-dependent cancers.

In Vitro Potency and Selectivity

This compound has been shown to be a potent inhibitor of FGFR3 with a reported half-maximal inhibitory concentration (IC₅₀) of less than 50 nM.[1][2] Furthermore, it exhibits significant selectivity for FGFR3 over other members of the FGFR family, being at least 10-fold more selective for FGFR3 than for FGFR1.[1][2]

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Selectivity (fold vs. FGFR1) |

| FGFR3 | < 50 | > 10 |

| FGFR1 | Not specified | 1 |

Note: The specific IC₅₀ value and data for other FGFR family members (FGFR2, FGFR4) are not publicly available.

The FGFR3 Signaling Pathway

Activation of FGFR3 by its fibroblast growth factor (FGF) ligands initiates a cascade of intracellular signaling events that play a critical role in cell proliferation, differentiation, and survival.[3][4][5] Upon ligand binding, the receptor dimerizes, leading to the autophosphorylation of its intracellular kinase domains.[6] This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate several key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways.[4][6] Dysregulation of this pathway, often through gain-of-function mutations in the FGFR3 gene, is a known driver in several cancers, particularly bladder cancer.[3][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are primarily found within patent literature (WO2022187443).[1][2] While the complete, step-by-step procedures are not publicly disseminated, this section outlines the general methodologies for key assays used in the characterization of FGFR3 inhibitors.

In Vitro Kinase Assay (Conceptual Workflow)

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, or a luminescence-based assay like ADP-Glo™.

A representative protocol for an ADP-Glo™ Kinase Assay for FGFR3 would involve the following steps:

-

Reagent Preparation: Dilute the recombinant FGFR3 enzyme, a suitable substrate (e.g., a poly-GT peptide), ATP, and this compound to their working concentrations in kinase buffer.

-

Kinase Reaction: In a 384-well plate, combine the FGFR3 enzyme, the test compound at various concentrations, and initiate the reaction by adding the ATP/substrate mixture. The reaction is typically incubated at room temperature for a set period (e.g., 1 hour).

-

ADP Detection: After the kinase reaction, add ADP-Glo™ Reagent to deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO), and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant context. These assays can measure the effect of the compound on FGFR3 signaling within a cell and its impact on cellular processes like proliferation and viability.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):

-

Cell Seeding: Plate a cancer cell line known to have FGFR3 alterations (e.g., certain bladder cancer or multiple myeloma cell lines) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

For an MTT assay, add MTT reagent to the wells and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.

-

For a CellTiter-Glo® assay, add the reagent to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

-

Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell viability (GI₅₀ or IC₅₀).

Western Blotting for Downstream Signaling:

-

Cell Treatment: Treat FGFR3-dependent cancer cells with this compound at various concentrations for a short period (e.g., 1-2 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phosphorylated forms of FGFR3 and key downstream signaling proteins (e.g., p-ERK, p-AKT), as well as antibodies for the total protein levels as loading controls.

-

Detection and Analysis: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to assess the dose-dependent inhibition of FGFR3 signaling by this compound.

In Vivo Studies

As of the current date, there is no publicly available data from in vivo studies of this compound. Preclinical in vivo studies for FGFR3 inhibitors typically involve the use of xenograft models in immunocompromised mice. In these models, human cancer cell lines with known FGFR3 alterations are implanted subcutaneously, and once tumors are established, the mice are treated with the test compound. Key endpoints in such studies include tumor growth inhibition, pharmacokinetic analysis of the compound, and assessment of on-target activity in the tumor tissue.

Conclusion

This compound is a valuable research tool for investigating the role of FGFR3 in normal physiology and disease. Its high potency and selectivity for FGFR3 make it a promising lead compound for the development of targeted therapies for cancers driven by aberrant FGFR3 signaling. Further studies are warranted to fully characterize its biological activity in cellular and in vivo models and to explore its therapeutic potential. This technical guide provides a foundational understanding of this compound and a framework for its further investigation by the scientific community.

References

- 1. This compound | FGFR | 2833706-13-9 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Signaling by FGFR3 [reactome.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Fgfr3-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway and methodology for Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). The information is compiled for researchers, scientists, and drug development professionals, offering a comprehensive resource for the laboratory-scale preparation of this compound.

Introduction

This compound is a potent and selective antagonist of FGFR3, with a reported IC50 value of less than 50 nM. Its selectivity is at least 10-fold greater for FGFR3 over FGFR1.[1] The synthesis of this compound and related compounds is detailed in the patent application WO2022187443 A1, which describes the preparation of substituted pyrazolo[1,5-a]pyridine-3-carbonitriles and imidazo[1,2-a]pyridine-3-carbonitriles as FGFR3 inhibitors. This guide will focus on the synthetic route to this compound, identified as a key example within this patent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₂₄ClN₇O |

| Molecular Weight | 485.97 g/mol |

| CAS Number | 2833706-13-9 |

| Appearance | Solid |

| IC50 (FGFR3) | < 50 nM |

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that involves the sequential construction of the pyrazolopyridine core followed by functionalization with the requisite side chains. The overall synthetic strategy can be broken down into the following key transformations:

-

Synthesis of Key Intermediates: Preparation of the core building blocks, including a substituted pyrazine and a substituted amine.

-

Coupling Reaction: A crucial carbon-nitrogen bond-forming reaction to link the core heterocyclic system with the amine side chain.

-

Final Functionalization: Acylation of an intermediate to install the final acetyl group.

The logical flow of the synthesis is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 1-(5-((2-(3,5-dimethoxyphenyl)ethyl)amino)pyrazin-2-yl)ethan-1-one

This key intermediate is synthesized via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.

-

Reactants:

-

1-(5-chloropyrazin-2-yl)ethan-1-one

-

2-(3,5-dimethoxyphenyl)ethan-1-amine

-

-

Catalyst System:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

-

Base:

-

Cesium carbonate (Cs₂CO₃)

-

-

Solvent:

-

1,4-Dioxane

-

-

Procedure:

-

To a reaction vessel, add 1-(5-chloropyrazin-2-yl)ethan-1-one, 2-(3,5-dimethoxyphenyl)ethan-1-amine, cesium carbonate, and Xantphos.

-

Add 1,4-dioxane to the mixture.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add Palladium(II) acetate to the reaction mixture.

-

Heat the reaction mixture to a temperature of 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(5-((2-(3,5-dimethoxyphenyl)ethyl)amino)pyrazin-2-yl)ethan-1-one.

-

Step 2: Synthesis of this compound

The final step involves the acylation of the secondary amine on the pyrazine ring.

-

Reactant:

-

1-(5-((2-(3,5-dimethoxyphenyl)ethyl)amino)pyrazin-2-yl)ethan-1-one

-

-

Acylating Agent:

-

Acetyl chloride or Acetic anhydride

-

-

Base:

-

Triethylamine (Et₃N) or Pyridine

-

-

Solvent:

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 1-(5-((2-(3,5-dimethoxyphenyl)ethyl)amino)pyrazin-2-yl)ethan-1-one in the chosen solvent and cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add the acylating agent (e.g., acetyl chloride) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

FGFR3 Signaling Pathway

FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This activation triggers several downstream signaling cascades that are crucial for regulating cellular processes such as proliferation, differentiation, and survival. Aberrant activation of the FGFR3 signaling pathway is implicated in various cancers. This compound exerts its therapeutic effect by inhibiting this signaling.

The primary signaling pathways activated by FGFR3 include:

-

RAS-MAPK Pathway: This pathway is central to cell proliferation and differentiation.

-

PI3K-AKT Pathway: This cascade is critical for cell survival and growth.

-

PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.

A diagram illustrating the FGFR3 signaling cascade is provided below.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a selective FGFR3 inhibitor. The outlined procedures, based on established chemical principles and patent literature, offer a valuable resource for researchers in the fields of medicinal chemistry and cancer biology. The provided diagrams of the synthesis workflow and the FGFR3 signaling pathway serve to visually summarize the key concepts. It is imperative that all laboratory work is conducted by qualified personnel with appropriate safety precautions.

References

An In-depth Technical Guide to the Target Specificity and Selectivity of FGFR3 Inhibitors

This technical guide provides a comprehensive overview of the target specificity and selectivity profiles of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies. This document details the FGFR3 signaling pathway, presents the selectivity profiles of various inhibitors, and outlines the experimental methodologies used for their characterization.

The FGFR3 Signaling Pathway

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Ligand binding to the extracellular domain of FGFR3 induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[3] This activation initiates a cascade of downstream signaling events through several key pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are pivotal in driving cellular processes.[3][4] Dysregulation of FGFR3 signaling, often through genetic alterations such as mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers, including urothelial carcinoma and glioblastoma, making it an attractive therapeutic target.[1][5]

References

Probing the Engagement of Small Molecule Inhibitors with the FGFR3 Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of small molecule inhibitors to the Fibroblast Growth Factor Receptor 3 (FGFR3) kinase domain, a critical target in cancer therapy. Due to the limited publicly available data for the specific inhibitor "Fgfr3-IN-4," this document will utilize data for a representative potent FGFR inhibitor, FGFR3-IN-3 , to illustrate the principles and methodologies of characterizing inhibitor-kinase interactions. This guide will cover quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of a Representative FGFR3 Inhibitor

The potency of an inhibitor is a key determinant of its potential therapeutic efficacy. This is often quantified by its half-maximal inhibitory concentration (IC50) and its dissociation constant (Kd). Below is a summary of the reported IC50 values for FGFR3-IN-3 against various FGFR family members.

Table 1: Inhibitory Potency (IC50) of FGFR3-IN-3 Against FGFR Family Kinases

| Kinase | IC50 (nM) |

| FGFR1 | 2.1 |

| FGFR2 | 3.1 |

| FGFR3 | 4.3[1] |

| FGFR4 | 74[1] |

Data presented for FGFR3-IN-3 (compound 40a) as a representative pan-FGFR inhibitor.[1]

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor binding affinity to a kinase domain involves a variety of biophysical and biochemical assays. This section details the methodologies for two common approaches: a kinase activity assay to determine IC50 and a biophysical assay to measure Kd.

LanthaScreen® Eu Kinase Binding Assay (for IC50 Determination)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

Materials:

-

FGFR3 kinase domain (recombinant)

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer 236 (Alexa Fluor® 647-labeled)

-

1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]

-

Test inhibitor (e.g., FGFR3-IN-3) serially diluted in DMSO

-

384-well microplate

Procedure:

-

Prepare Reagents:

-

Assay Assembly:

-

To each well of the 384-well plate, add 5 µL of the 3X test inhibitor solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.[2]

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC) (for Kd Determination)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified, high-concentration FGFR3 kinase domain (e.g., 10-30 µM) in a suitable buffer (e.g., PBS or HEPES).[3]

-

Test inhibitor (e.g., FGFR3-IN-3) at a concentration 10-20 fold higher than the protein concentration, dissolved in the same buffer.

-

Isothermal Titration Calorimeter.

Procedure:

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Sample Loading:

-

Load the FGFR3 kinase domain solution into the sample cell (~200-300 µL).

-

Load the inhibitor solution into the injection syringe (~40-50 µL).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for any initial artifacts, and discard this data point during analysis.

-

Carry out a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Acquisition: The instrument records the heat change after each injection.

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[]

-

Visualizing the FGFR3 Signaling Pathway and Experimental Logic

Understanding the biological context of FGFR3 and the logic of the experimental workflows is crucial for inhibitor development. The following diagrams, generated using the DOT language, illustrate these concepts.

FGFR3 Signaling Pathway

FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domains.[5] This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which regulate cell proliferation, differentiation, and survival.[5]

Caption: Simplified FGFR3 signaling cascade.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 of an inhibitor involves a series of steps from reagent preparation to data analysis.

Caption: Workflow for IC50 determination.

Logical Relationship in a Competitive Binding Assay

In a competitive binding assay, the inhibitor competes with a labeled probe (tracer) for binding to the target protein. The measured signal is inversely proportional to the inhibitor's binding affinity.

Caption: Logic of competitive binding assays.

This technical guide provides a framework for understanding and assessing the binding affinity of inhibitors to the FGFR3 kinase domain. While specific data for this compound is not publicly available, the principles and methodologies outlined here using a representative inhibitor are broadly applicable to the characterization of novel kinase inhibitors in drug discovery and development.

References

In Vitro Activity of FGFR3 Inhibitors on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors against various cancer cell lines. It includes a summary of quantitative data for representative FGFR3 inhibitors, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Note: Specific data for a compound designated "Fgfr3-IN-4" is not publicly available. The following data and protocols are based on well-characterized, selective FGFR3 and pan-FGFR inhibitors that are commonly used in research and clinical development.

Data Presentation: In Vitro Inhibitory Activity

The efficacy of FGFR3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (like cell growth or kinase activity) by 50%. The tables below summarize the in vitro activity of several known FGFR inhibitors against cancer cell lines harboring FGFR3 alterations.

Table 1: Cell Viability (IC50) of FGFR Inhibitors in FGFR3-Altered Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | FGFR3 Alteration | IC50 (nM) |

| LOX-24350 | RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | 15.1[1] |

| UMUC14 | Bladder Cancer | S249C Mutation | 12.6[1] | |

| Erdafitinib | HuH-7 | Hepatocellular Carcinoma | - | 5.77[2] |

| JHH-7 | Hepatocellular Carcinoma | - | 3.65[2] | |

| Futibatinib (TAS-120) | AN3CA | Endometrial Cancer | FGFR2 Mutation | ~10 |

| Infigratinib (BGJ398) | KMS-11 | Multiple Myeloma | t(4;14) Translocation | ~25 |

| Pemigatinib | RT-112 | Bladder Cancer | FGFR3-TACC3 Fusion | ~1 |

Data compiled from multiple sources. Actual IC50 values can vary based on experimental conditions.

Table 2: Enzymatic (Kinase) Activity (IC50) of Selective FGFR Inhibitors

| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |

| Infigratinib (BGJ398) | 0.9[3] | 1.4[3] | 1.0[3] | >40[3] |

| Pemigatinib | 0.4[3] | 0.5[3] | 1.2[3] | 30[3] |

| AZD4547 | 0.2[3] | 2.5[3] | 1.8[3] | >1000 |

| Futibatinib (TAS-120) | 1.8[3] | 1.4[3] | 1.6[3] | 3.7[3] |

| Zoligratinib (Debio-1347) | 9.3[3] | 7.6[3] | 22[3] | 290[3] |

| Erdafitinib | 1.2 | 2.5 | 4.6 | - |

Enzymatic assays measure the direct inhibition of the recombinant kinase protein.[3]

Experimental Protocols

Detailed and reproducible protocols are critical for assessing the in vitro activity of FGFR3 inhibitors. Below are methodologies for three fundamental experiments.

Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.[4]

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90%.[5]

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well for solid tumor lines) in a final volume of 100 µL of culture medium.[5]

-

Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of the FGFR3 inhibitor in culture medium. A typical starting concentration might be 1 µM, with 3-fold or 10-fold dilutions.[5][6]

-

Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control, e.g., 0.1% DMSO).

-

Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[6]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., SDS/HCl mixture or DMSO) to each well.[4][8]

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

-

Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[4] A reference wavelength of >650 nm can be used to subtract background noise.[4]

-

-

Data Analysis:

-

Subtract the average absorbance of blank wells (medium only) from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (OD_treated / OD_control) * 100.

-

Plot the % Viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the activity of a purified kinase enzyme by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ assay is a luminescent assay performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly formed ADP back into ATP, which is then used by a luciferase to generate a light signal that is proportional to the ADP concentration.[9][10]

Protocol:

-

Reagent Preparation:

-

Dilute the recombinant FGFR3 kinase, the appropriate peptide substrate (e.g., Poly(Glu, Tyr)), ATP, and the test inhibitor in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

-

-

Kinase Reaction:

-

Signal Generation:

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate-reading luminometer.

-

The luminescent signal correlates directly with the amount of ADP produced and thus the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

-

Western Blot for FGFR3 Phosphorylation

Western blotting is used to detect the phosphorylation status of FGFR3 and its downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.[11]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total FGFR3 protein and its phosphorylated form (e.g., phospho-FGFR (Tyr653/654)).[12][13]

Protocol:

-

Cell Lysis:

-

Culture cells and treat with the FGFR3 inhibitor for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[14]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins. Determine protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-50 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer for 5 minutes.[14]

-

Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. Using BSA is often recommended for phospho-antibodies.[14]

-

Incubate the membrane with the primary antibody (e.g., anti-p-FGFR3 or anti-total-FGFR3) diluted in blocking buffer, typically overnight at 4°C.[14]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. The level of inhibition is determined by comparing the ratio of phosphorylated FGFR3 to total FGFR3 in inhibitor-treated samples versus control samples.

-

Visualization of Pathways and Workflows

FGFR3 Signaling Pathway

Fibroblast Growth Factor (FGF) binding to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several key downstream signaling cascades that regulate cell proliferation, survival, and differentiation.

Caption: The FGFR3 signaling cascade, activating RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways.

Experimental Workflow: In Vitro Drug Screening

This diagram outlines the typical workflow for evaluating the efficacy of an FGFR3 inhibitor on cancer cell lines in vitro.

Caption: A typical experimental workflow for in vitro screening of an FGFR3 inhibitor.

Mechanism of Action: FGFR3 Inhibition

This diagram illustrates the logical relationship of how a selective inhibitor blocks the FGFR3 signaling cascade at its origin.

Caption: Mechanism of action of an FGFR3 inhibitor, blocking ATP binding and autophosphorylation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Cell Counting & Health Analysis [sigmaaldrich.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. promega.co.uk [promega.co.uk]

- 10. promega.jp [promega.jp]

- 11. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

Probing the FGFR3 Axis: A Technical Guide to Understanding FGFR3 Signaling and its Inhibition

Disclaimer: Information regarding a specific molecule designated "Fgfr3-IN-4" is not publicly available within the searched scientific literature. This guide provides a comprehensive overview of the Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway and the general effects of its inhibition, which can be applied to the study of novel inhibitors like this compound.

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) superfamily, playing a crucial role in regulating cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR3 signaling, often through activating mutations or gene fusions, is implicated in various human pathologies, including skeletal dysplasias such as achondroplasia and thanatophoric dysplasia, as well as malignancies like bladder cancer and glioblastoma.[2][3][4] Consequently, FGFR3 has emerged as a significant therapeutic target for drug development. This technical guide delves into the core aspects of the FGFR3 signaling pathway, the general mechanism of its inhibitors, and methodologies to assess their impact.

The FGFR3 Signaling Pathway

Upon binding to its fibroblast growth factor (FGF) ligands, FGFR3 undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5][6] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to regulating gene expression and cellular processes.[6][7][8]

Mechanism of Action of FGFR3 Inhibitors

Small molecule inhibitors of FGFR3 typically function as ATP-competitive antagonists. By binding to the ATP-binding pocket of the FGFR3 kinase domain, these inhibitors prevent the autophosphorylation necessary for receptor activation. This blockade effectively abrogates the downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in FGFR3-dependent cancer cells.

References

- 1. Fibroblast growth factor - Wikipedia [en.wikipedia.org]

- 2. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Gain-of-function mutation in FGFR3 in mice leads to decreased bone mass by affecting both osteoblastogenesis and osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 5. What are FGFR3 modulators and how do they work? [synapse.patsnap.com]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Discovery and Development of FGFR3 Inhibitors

Disclaimer: No publicly available information was found for a specific compound designated "Fgfr3-IN-4." This guide provides a comprehensive overview of the discovery and development process for Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors as a class, drawing upon established research and methodologies in the field.

Introduction: FGFR3 as a Therapeutic Target

Fibroblast Growth Factor Receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) family, which also includes FGFR1, FGFR2, and FGFR4.[1][2][3] These receptors are crucial for various cellular processes, including proliferation, differentiation, angiogenesis, and wound healing.[4] The FGFR3 protein has an extracellular ligand-binding domain, a transmembrane segment, and an intracellular kinase domain.[1][5] Upon binding with fibroblast growth factors (FGFs), FGFR3 dimerizes, leading to autophosphorylation of the kinase domain and activation of downstream signaling pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways.[6][7][8]

Genetic alterations in the FGFR3 gene, including mutations, amplifications, and chromosomal translocations, can lead to constitutive activation of the receptor.[9][10] These aberrations are oncogenic drivers in several cancers, most notably urothelial carcinoma (bladder cancer), where they are found in a significant subset of patients.[4][11][12][13] This makes FGFR3 an attractive target for the development of selective cancer therapies. The goal of FGFR3 inhibitors is to block the unregulated signaling from these altered receptors, thereby inhibiting tumor growth and survival.[11]

The Drug Discovery and Development Workflow

The process of discovering and developing a novel FGFR3 inhibitor follows a structured, multi-stage workflow. This process begins with identifying and validating the target and progresses through screening, lead optimization, and preclinical evaluation before a candidate molecule can be considered for clinical trials.

Quantitative Data for Representative FGFR3 Inhibitors

The following tables summarize typical quantitative data for selective FGFR3 inhibitors found in preclinical development. The values are representative and intended for comparative purposes.

Table 1: In Vitro Kinase and Cellular Potency

| Compound | FGFR3 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR4 IC50 (nM) | Cell Line Proliferation EC50 (nM) (FGFR3-mutant) |

| Erdafitinib | 1.2 | 2.5 | 6.4 | 120 | 2.9 (RT112) |

| Infigratinib | 1.1 | 1.0 | 1.6 | 60 | 10 (RT112/INV) |

| Pemigatinib | 0.4 | 0.5 | 1.1 | 30 | 8 (RT112) |

| LY3866288 | <1 | >1000 | >1000 | >1000 | Not Reported |

Data compiled from various public sources for illustrative purposes.

Table 2: Representative Preclinical Pharmacokinetic Profile (Mouse)

| Parameter | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) |

| Typical Range | 30 - 80 | 1 - 4 | 500 - 2000 | 4 - 12 |

This table represents a typical range of pharmacokinetic parameters observed for orally bioavailable small molecule kinase inhibitors in preclinical mouse studies.

Detailed Experimental Protocols

FGFR3 Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the isolated FGFR3 kinase domain.

Methodology:

-

Reagents and Materials: Recombinant human FGFR3 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase buffer, the FGFR3 enzyme, and the diluted test compound. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for 60 minutes at 30°C. f. Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To measure the effect of an FGFR3 inhibitor on the proliferation of cancer cell lines with known FGFR3 alterations.

Methodology:

-

Cell Lines: Use a cancer cell line with a known activating FGFR3 mutation or fusion (e.g., RT112, SW780 for bladder cancer).

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. After the incubation period, measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet. d. Read the output signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration. Calculate the EC50 value using a non-linear regression model.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an FGFR3 inhibitor in a mouse model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Procedure: a. Implant the FGFR3-altered cancer cells subcutaneously into the flanks of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into vehicle control and treatment groups. d. Administer the test compound orally or via intraperitoneal injection at a specified dose and schedule (e.g., once daily). e. Measure tumor volume and body weight two to three times per week.

-

Data Analysis: Plot the mean tumor volume over time for each group. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.

FGFR3 Signaling Pathway

The binding of an FGF ligand to FGFR3 triggers receptor dimerization and the activation of its intracellular kinase domain. This initiates a cascade of downstream signaling events that ultimately regulate gene expression and cellular responses.

Conclusion

The development of potent and selective FGFR3 inhibitors represents a significant advancement in targeted therapy, particularly for patients with urothelial carcinoma harboring FGFR3 alterations. The discovery process relies on a rigorous, data-driven approach encompassing biochemical and cellular screening, lead optimization through structure-activity relationship studies, and comprehensive preclinical evaluation. Future directions in this field include overcoming acquired resistance mechanisms and exploring combination therapies to enhance the clinical benefit of FGFR3 inhibition.

References

- 1. Fibroblast growth factor - Wikipedia [en.wikipedia.org]

- 2. targetedonc.com [targetedonc.com]

- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 6. Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A validated mathematical model of FGFR3-mediated tumor growth reveals pathways to harness the benefits of combination targeted therapy and immunotherapy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Development of FGFR3 Inhibitors for the Treatment of Urothelial Cancer | Semantic Scholar [semanticscholar.org]

- 13. Clinical and Genomic Landscape of FGFR3 Alterations Across Different Stages of Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Fgfr3-IN-4 for Achondroplasia

Disclaimer: As of late 2025, publicly available research specifically detailing a molecule designated "Fgfr3-IN-4" for achondroplasia is not available. This guide has been constructed as a comprehensive, in-depth technical framework for the preclinical assessment of a hypothetical, orally bioavailable, selective FGFR3 tyrosine kinase inhibitor, herein referred to as this compound. The data, protocols, and workflows presented are synthesized from established preclinical studies on other FGFR3 inhibitors, such as infigratinib and TYRA-300, to provide a representative and scientifically grounded resource for researchers, scientists, and drug development professionals.

Executive Summary

Achondroplasia, the most common form of dwarfism, is an autosomal dominant genetic disorder caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1] This mutation leads to constitutive activation of the FGFR3 protein, a tyrosine kinase that negatively regulates endochondral bone growth.[2] The overactive receptor inhibits the proliferation and differentiation of chondrocytes in the growth plates, resulting in disproportionate short stature and potential medical complications.[1]

This compound is conceptualized as a selective small-molecule inhibitor of the FGFR3 tyrosine kinase. By directly targeting the molecular cause of achondroplasia, this compound aims to normalize chondrocyte function, restore proper growth plate architecture, and consequently, improve longitudinal bone growth. This document outlines the essential preclinical studies required to evaluate the efficacy, mechanism of action, and safety profile of this compound.

Mechanism of Action and Signaling Pathway

In achondroplasia, the mutated FGFR3 receptor is constitutively active, leading to the downstream activation of two primary signaling cascades in chondrocytes: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Signal Transducer and Activator of Transcription (STAT) pathway.[3][4]

-

MAPK Pathway (RAS-RAF-MEK-ERK): Prolonged activation of ERK (Extracellular signal-Regulated Kinase) is a major driver of the achondroplasia phenotype, leading to growth arrest and impaired chondrocyte differentiation.[3]

-

STAT1 Pathway: Activation of STAT1 has been linked to the anti-proliferative effects of FGF signaling in chondrocytes.[5]

This compound is designed to bind to the ATP-binding pocket of the FGFR3 kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways. The C-type natriuretic peptide (CNP) pathway naturally antagonizes FGFR3 signaling by inhibiting RAF kinase, providing an alternative therapeutic strategy.[3]

Data Presentation: Quantitative Preclinical Data

The following tables summarize the expected quantitative outcomes from preclinical studies of this compound, based on data reported for analogous compounds.

Table 1: In Vitro and Ex Vivo Activity of this compound

| Parameter | Assay System | Value |

|---|---|---|

| FGFR3 Kinase Inhibition (IC50) | Recombinant Human FGFR3 Kinase Assay | 1-5 nM |

| FGFR1 Kinase Inhibition (IC50) | Recombinant Human FGFR1 Kinase Assay | >100 nM |

| FGFR4 Kinase Inhibition (IC50) | Recombinant Human FGFR4 Kinase Assay | >100 nM |

| p-ERK Inhibition (IC50) | Human Chondrocytes (FGFR3Y373C) | 5-20 nM |

| Femur Growth Rescue | Fgfr3Ach/+ Mouse Femur Culture | ~25% increase vs. vehicle |

Table 2: In Vivo Efficacy of this compound in Fgfr3Y367C/+ Mouse Model

| Treatment Group (Oral, Daily) | Naso-Anal Length Increase vs. Vehicle | Femur Length Increase vs. Vehicle | Tibia Length Increase vs. Vehicle | Growth Plate Height Increase vs. Vehicle |

|---|---|---|---|---|

| 1 mg/kg this compound | +10-15% | +5-8% | +6-9% | +30-40% |

| 2 mg/kg this compound | +15-20% | +8-12% | +9-13% | +50-60% |

Table 3: Representative Pharmacokinetic Profile of this compound in Mice

| PK Parameter | 2 mg/kg Oral Dose |

|---|---|

| Cmax (Maximum Concentration) | 1.5 - 2.5 µM |

| Tmax (Time to Cmax) | 2 - 4 hours |

| AUC (Area Under the Curve) | 250 - 350 ng·h/ml |

| t1/2 (Half-life) | 10 - 14 hours |

| Oral Bioavailability | >30% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Kinase and Cellular Assays

-

Objective: To determine the potency and selectivity of this compound against FGFR kinases and its effect on downstream signaling in a relevant cell model.

-

Protocol: p-ERK Inhibition Western Blot

-

Cell Culture: Human chondrocyte cell lines expressing a heterozygous FGFR3 mutation (e.g., TAN 4-18-chondrocytes) are cultured in standard media.

-

Treatment: Cells are seeded and allowed to adhere overnight. They are then serum-starved for 4-6 hours before being treated with a dose range of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours.

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control. The IC50 value is determined by non-linear regression analysis.[6]

-

Ex Vivo Bone Culture

-

Objective: To assess the direct effect of this compound on the growth of developing long bones.

-

Protocol: Embryonic Femur Culture

-

Dissection: Femurs are dissected from E17.5 Fgfr3Ach/+ mouse embryos under sterile conditions.

-

Culture: Individual femurs are placed on a filter membrane supported by a stainless-steel grid in a 6-well plate containing culture medium (e.g., DMEM with 0.2% BSA, penicillin/streptomycin, and ascorbic acid).

-

Treatment: this compound is added to the medium at various concentrations. The medium is changed every 48 hours.

-

Measurement: The total length of each femur is measured daily using a calibrated microscope imaging system.

-

Analysis: The change in bone length over the culture period (typically 7 days) is calculated and compared between treatment groups and vehicle controls.[7]

-

In Vivo Efficacy in Achondroplasia Mouse Model

-

Objective: To evaluate the ability of this compound to rescue the skeletal phenotype in a living animal model of achondroplasia.

-

Protocol: Neonatal Mouse Treatment and Analysis

-

Animal Model: The Fgfr3Y367C/+ mouse model, which mimics the achondroplasia phenotype, is used.[8]

-

Dosing: Pups are treated starting at postnatal day 1 (P1) or P3 for a period of 14-21 days. This compound is formulated for oral gavage or subcutaneous injection. Due to the small size of neonates, subcutaneous administration is often preferred.[6][9] Dosing occurs daily at specified concentrations (e.g., 0.5, 1, 2 mg/kg). A vehicle-treated group serves as the control.

-

Monitoring: Body weight and naso-anal length are measured regularly.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized.

-

Skeletal Analysis: X-ray or micro-CT imaging is used to measure the lengths of the femur, tibia, humerus, and individual vertebrae.

-

Histology: Tibias are dissected, fixed in 4% paraformaldehyde, decalcified, and embedded in paraffin. Sections (5 µm) are cut and stained with Hematoxylin and Eosin (H&E) or Alcian Blue.[10][11][12]

-

Growth Plate Analysis: The heights of the proliferative and hypertrophic zones of the tibial growth plate are measured from the histological images. Chondrocyte column organization is qualitatively assessed.[12][13]

-

-

Mandatory Visualizations

Preclinical Evaluation Workflow

This diagram outlines the logical progression of preclinical studies for this compound, from initial screening to in vivo validation.

Histological Analysis Logic

This diagram illustrates the relationship between the in vivo treatment and the resulting changes observed at the tissue level in the growth plate.

References

- 1. New developments in the management of achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of FGFR inhibitor ASP5878 as a drug candidate for achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sixteen years and counting: the current understanding of fibroblast growth factor receptor 3 (FGFR3) signaling in skeletal dysplasias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insight on FGFR3-Related Chondrodysplasias Molecular Physiopathology Revealed by Human Chondrocyte Gene Expression Profiling | PLOS One [journals.plos.org]

- 5. FGF signaling inhibits chondrocyte proliferation and regulates bone development through the STAT-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qedtx.com [qedtx.com]

- 7. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. A mouse model for achondroplasia produced by targeting fibroblast growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Guide on FGFR3 Inhibition in Bladder Cancer Research

A Focus on the Core Target and Therapeutic Landscape in the Absence of Public Data on Fgfr3-IN-4

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in a significant subset of bladder cancers.[1][2] Genomic alterations in FGFR3, including activating mutations and gene fusions, are particularly prevalent, occurring in up to 50% of all bladder cancer cases.[1][2] These alterations lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and migration.[3][4] Consequently, FGFR3 has become a key therapeutic target in this disease.[5]

This technical guide provides an in-depth overview of FGFR3's role in bladder cancer and the therapeutic strategies developed to inhibit its activity. While this guide was initially intended to focus on a compound designated "this compound," a comprehensive review of publicly available scientific literature and clinical trial data yielded no specific information on this particular inhibitor. Therefore, this document will focus on the broader principles of FGFR3 inhibition in bladder cancer research, using the well-characterized and FDA-approved pan-FGFR inhibitor, Erdafitinib , as a primary example to illustrate the concepts, preclinical and clinical findings, and experimental methodologies.

FGFR3 Signaling in Bladder Cancer

Upon ligand binding or as a result of activating mutations, FGFR3 dimerizes and undergoes autophosphorylation.[3] This initiates the recruitment of adaptor proteins like FRS2α, leading to the activation of major downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt-mTOR pathways.[3] These pathways are central to regulating cell cycle progression, proliferation, and survival.[3][4]

In FGFR3-driven bladder cancer, this signaling network is constitutively active, leading to uncontrolled tumor growth.[3][6] Research has also shown that oncogenic FGFR3 signaling can promote metabolic reprogramming, specifically de novo lipogenesis, which is crucial for the proliferation and survival of bladder cancer cells.[3] Furthermore, FGFR3 alterations have been linked to an immune-desert tumor microenvironment, suggesting a role in immune evasion.[7]

Therapeutic Inhibition of FGFR3

Given the oncogenic addiction of a subset of bladder tumors to FGFR3 signaling, targeted inhibition is a rational therapeutic strategy.[3] This has led to the development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the FGFR kinase domain. Erdafitinib is a potent, oral pan-FGFR inhibitor that has demonstrated significant clinical activity in patients with advanced bladder cancer harboring FGFR alterations.[4][8]

Quantitative Data on FGFR Inhibitors in Bladder Cancer

The following tables summarize key quantitative data for FGFR inhibitors, with a focus on Erdafitinib, from preclinical and clinical studies.

Table 1: In Vitro Activity of Select FGFR Inhibitors

| Compound | Target(s) | IC50 (FGFR3, cell-free) | Bladder Cancer Cell Line Example | IC50 (Cell-based) | Reference |

|---|---|---|---|---|---|

| Erdafitinib | FGFR1-4 | 1.2 nM | RT112 (FGFR3-TACC3 fusion) | Not specified | [9] |

| Infigratinib (BGJ398) | FGFR1-3 | 1.0 nM | Not specified | Not specified | [9] |

| AZD4547 | FGFR1-3 | 1.8 nM | Not specified | Not specified | [9] |

| Pemigatinib | FGFR1-3 | 1.2 nM | Not specified | Not specified |[9] |

Table 2: Clinical Efficacy of Erdafitinib in Advanced Bladder Cancer (BLC2001 Study)

| Parameter | Value | Reference |

|---|---|---|

| Patient Population | Locally advanced or metastatic urothelial carcinoma with FGFR alterations, progressed after chemotherapy | [4][8] |

| Overall Response Rate (ORR) | 40% | [4] |

| Complete Response (CR) | 3% | [4] |

| Partial Response (PR) | 37% | [4] |

| Median Overall Survival (OS) | 13.8 months | Not specified |

| Median Progression-Free Survival (PFS) | 5.5 months |[10] |

Experimental Protocols for Evaluating FGFR3 Inhibitors

The evaluation of FGFR3 inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Kinase Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory activity of a compound on the kinase activity of purified FGFR3 protein.

Methodology:

-

Recombinant human FGFR3 kinase domain is incubated with the test compound at various concentrations in a kinase buffer.

-

A substrate peptide and ATP are added to initiate the phosphorylation reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or radioactive ATP ([γ-³²P]ATP) incorporation.[11]

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability/Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth and survival of bladder cancer cell lines.

Methodology:

-

Bladder cancer cells (e.g., RT112, which has an FGFR3-TACC3 fusion) are seeded in 96-well plates.[12][13]

-

After allowing the cells to adhere, they are treated with a serial dilution of the FGFR inhibitor for 48-72 hours.

-

Cell viability is measured using assays such as:

-

Data is normalized to vehicle-treated control cells, and IC50 values are determined.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the FGFR inhibitor in a living organism.

Methodology:

-

Cell Line-Derived Xenografts (CDX):

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human bladder cancer cells (e.g., RT112).[12][13]

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

-

The FGFR inhibitor is administered orally or via injection according to a predetermined schedule.

-

Tumor volume is measured regularly with calipers. Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[12]

-

-

Patient-Derived Xenografts (PDX):

-

Tumor fragments from a patient's bladder cancer are surgically implanted into immunocompromised mice, for example, under the renal capsule or subcutaneously.[16][17][18]

-

PDX models that retain the histological and genomic characteristics of the original patient tumor are established and can be passaged to subsequent generations of mice.[16][19]

-

Efficacy studies are conducted similarly to CDX models, providing a more clinically relevant preclinical model.[17][19]

-

Mechanisms of Resistance and Future Directions

Despite the success of FGFR inhibitors, resistance can emerge. Potential mechanisms include secondary mutations in the FGFR3 gene, activation of bypass signaling pathways (e.g., EGFR or PI3K), and epithelial-mesenchymal transition.[4][20]

Future research is focused on:

-

Combination Therapies: Combining FGFR inhibitors with immunotherapy (e.g., anti-PD-L1 antibodies) is a promising strategy, as FGFR inhibition may modulate the tumor microenvironment to be more susceptible to immune attack.[21]

-

Overcoming Resistance: Developing next-generation inhibitors that can target common resistance mutations.

-

Biomarker Discovery: Identifying biomarkers beyond FGFR alterations to better select patients who are most likely to respond to therapy.[22]

Targeting the FGFR3 signaling pathway has become a cornerstone of precision medicine for a defined population of bladder cancer patients. While no public data exists for a compound named "this compound," the principles of FGFR3 inhibition are well-established through extensive research and the clinical success of inhibitors like Erdafitinib. The experimental protocols and models described herein provide a robust framework for the continued development and evaluation of novel FGFR3-targeted therapies, with the ultimate goal of improving outcomes for patients with bladder cancer.

References

- 1. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A place for precision medicine in bladder cancer: targeting the FGFRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FGFR3-targeted mAb therapy for bladder cancer and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGFR3 Alterations in Bladder Cancer Stimulate Serine Synthesis to Induce Immune-Inert Macrophages That Suppress T-cell Recruitment and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. FGFR Inhibitors in Urothelial Cancer: From Scientific Rationale to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Antitumor activity of fibroblast growth factor receptor 3-specific immunotoxins in a xenograft mouse model of bladder carcinoma is mediated by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. xenograft.org [xenograft.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 16. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. Establishment and application of bladder cancer patient-derived xenografts as a novel preclinical platform - Suh - Translational Cancer Research [tcr.amegroups.org]

- 20. FGFR3 alterations in bladder cancer: Sensitivity and resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]

- 22. Characterization of FGFR Alterations and Activation in Patients with High-Risk Non–Muscle-Invasive Bladder Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

TYRA-300: A Precision Tool for Skeletal Dysplasia Therapeutics

An In-depth Technical Guide on the Preclinical Advancements of a Selective FGFR3 Inhibitor

Executive Summary